![molecular formula C19H18F2N4O B2743173 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone CAS No. 1170498-36-8](/img/structure/B2743173.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzimidazole group, a piperazine group, and a difluorophenyl group. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Difluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperazine, and difluorophenyl groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole, piperazine, and difluorophenyl groups. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the benzimidazole, piperazine, and difluorophenyl groups, as well as the positions of these groups in the molecule .Scientific Research Applications
Synthesis and Biological Evaluation
The compound under investigation belongs to a class of piperazine derivatives synthesized for various biological applications. For instance, Patel et al. (2019) reported the synthesis of piperazine derivatives as anti-inflammatory agents, highlighting their potential in treating inflammation-related disorders (Patel, Karkhanis, & Patel, 2019). Similarly, Pancholia et al. (2016) explored benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, signifying their role in combating tuberculosis (Pancholia et al., 2016).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including those with piperazine components, demonstrating variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011). Gan, Fang, and Zhou (2010) designed azole-containing piperazine derivatives, showcasing significant antibacterial and antifungal activities, indicating their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).
Anticancer and Cytotoxic Activities
Manasa et al. (2020) investigated substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives for their cytotoxic activity against various cancer cell lines, revealing compound 10ec as a potent inhibitor, suggesting a pathway for developing new anticancer agents (Manasa et al., 2020).
Corrosion Inhibition
Yadav et al. (2016) studied the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid, indicating their effectiveness in corrosion protection (Yadav et al., 2016).
Antidiabetic Potential
Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, with some showing potent antidiabetic activity in a rat model of diabetes, highlighting their potential in diabetes management (Le Bihan et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-13-5-6-14(15(21)11-13)19(26)25-9-7-24(8-10-25)12-18-22-16-3-1-2-4-17(16)23-18/h1-6,11H,7-10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNGCAPFXNUACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

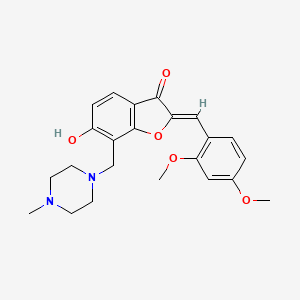
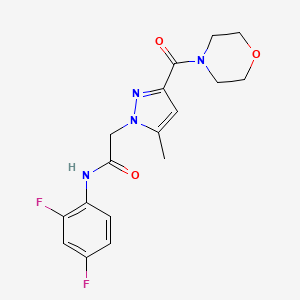
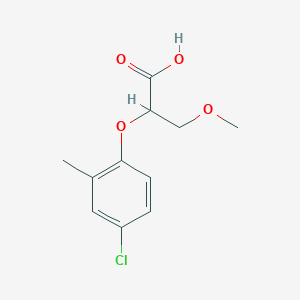
![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)
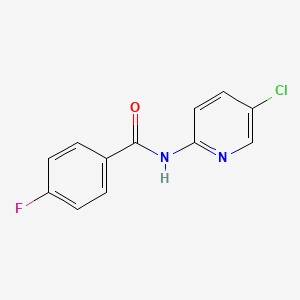

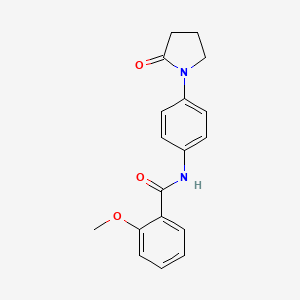
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2743105.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)
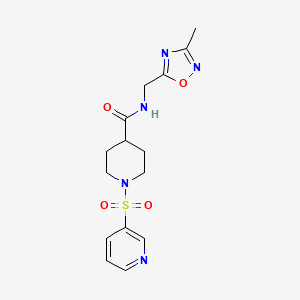
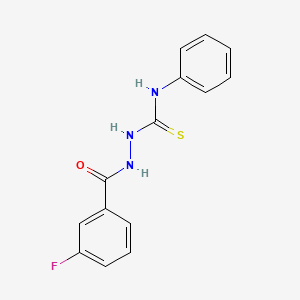
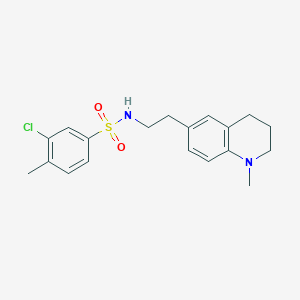
![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)